Cas no 2973-78-6 (3-Bromo-4-hydroxybenzaldehyde)
3-Bromo-4-hydroxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-4-hydroxybenzaldehyde
- 2-Bromo-4-formylphenol
- 3-Bromo-4-hydroxy-benzaldehyde
- 3-bromo-4-hydroxybenzylaldehyde
- 3-bromo-4-hydroxyphenylaldehyde
- 4-hydroxy-3-bromo-benzaldehyde
- Benzaldehyde,3-bromo-4-hydroxy
- 4-Hydroxy-3-bromobenzaldehyde
- NSC 220227
- Benzaldehyde, 3-bromo-4-hydroxy-
- UOTMHAOCAJROQF-UHFFFAOYSA-N
- Q63395282
- NSC220227
- PubChem3778
- ASISCHEM N48923
- 3-bromo-4-hydroxybenzaldehye
- KSC490M5B
- 3-bromo-4-hydroxy benzaldehyde
- 3-bromanyl-4-oxidanyl-benzaldehyde
- STR08374
- STK398334
- SBB063051
- AC-13248
- SY040634
- AKOS000291220
- 3-Bromo-4-hydroxybenzaldehyde, 97%
- CS-W007483
- EN300-07841
- J-017617
- PS-3499
- CK2092
- MFCD00017348
- NS00028766
- A820037
- SCHEMBL190410
- Z56960236
- AM62564
- FT-0615161
- 2973-78-6
- DTXSID30183890
- B2350
- NSC-220227
- 2-Bromo-4-formylphenol; 4-Hydroxy-3-bromobenzaldehyde; NSC 220227
- DTXCID70106381
- DB-022343
- FB30014
- 608-409-1
-
- MDL: MFCD00017348
- Inchi: 1S/C7H5BrO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H
- InChI Key: UOTMHAOCAJROQF-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(C=O)=C1)O
- BRN: 2205318
Computed Properties
- Exact Mass: 199.94700
- Monoisotopic Mass: 199.947
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 2
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: Not available
- Density: 1.7370
- Melting Point: 130-135 °C (lit.)
- Boiling Point: 261.3 oC at 760 mmHg
- Flash Point: 111.8 oC
- Refractive Index: 1.657
- Water Partition Coefficient: Soluble in water 1.33 g/L.
- PSA: 37.30000
- LogP: 1.96720
- Solubility: Not available
- Sensitiveness: Air Sensitive
3-Bromo-4-hydroxybenzaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- Storage Condition:Inert atmosphere,2-8°C
3-Bromo-4-hydroxybenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
3-Bromo-4-hydroxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102178-5g |
3-Bromo-4-hydroxybenzaldehyde |
2973-78-6 | 97% | 5g |
¥70.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102178-100g |
3-Bromo-4-hydroxybenzaldehyde |
2973-78-6 | 97% | 100g |
¥896.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102178-25g |
3-Bromo-4-hydroxybenzaldehyde |
2973-78-6 | 97% | 25g |
¥261.90 | 2023-09-04 | |
| Alichem | A014000243-250mg |
3-Bromo-4-hydroxybenzaldehyde |
2973-78-6 | 97% | 250mg |
$480.00 | 2023-09-02 | |
| Alichem | A014000243-500mg |
3-Bromo-4-hydroxybenzaldehyde |
2973-78-6 | 97% | 500mg |
$847.60 | 2023-09-02 | |
| Alichem | A014000243-1g |
3-Bromo-4-hydroxybenzaldehyde |
2973-78-6 | 97% | 1g |
$1564.50 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014745-25g |
3-Bromo-4-hydroxybenzaldehyde |
2973-78-6 | 97% | 25g |
¥454 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014745-5g |
3-Bromo-4-hydroxybenzaldehyde |
2973-78-6 | 97% | 5g |
¥125 | 2024-05-24 | |
| TRC | B415380-5g |
3-Bromo-4-hydroxybenzaldehyde |
2973-78-6 | 5g |
$ 52.00 | 2023-04-18 | ||
| TRC | B415380-10g |
3-Bromo-4-hydroxybenzaldehyde |
2973-78-6 | 10g |
$ 92.00 | 2023-04-18 |
3-Bromo-4-hydroxybenzaldehyde Suppliers
3-Bromo-4-hydroxybenzaldehyde Related Literature
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Jian-An Jiang,Cheng Chen,Ying Guo,Dao-Hua Liao,Xian-Dao Pan,Ya-Fei Ji Green Chem. 2014 16 2807
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Eun-Hye Kim,Boyang Ning,Masuki Kawamoto,Hideyuki Miyatake,Eiry Kobatake,Yoshihiro Ito,Jun Akimoto J. Mater. Chem. B 2020 8 10162
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3. Solvolytic elimination and hydrolysis promoted by an aromatic hydroxy-group. Part 2. The hydrolysis of 2-bromo-4-dibromomethylphenol in 95% 1,4-dioxanePeter B. D. de la Mare,Paul A. Newman J. Chem. Soc. Perkin Trans. 2 1984 1797
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4. CCXIII.—The Reimer–Tiemann reaction with m-fluorophenol and the nitration of 4-fluoro-2-hydroxy- and 2-fluoro-4-hydroxy-benzaldehydesHerbert Henry Hodgson,Joseph Nixon J. Chem. Soc. 1929 1632
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Klaus-Dieter Feussner,Kavita Ragini,Rohitesh Kumar,Katy M. Soapi,William G. Aalbersberg,Mary Kay Harper,Brad Carte,Chris M. Ireland Nat. Prod. Rep. 2012 29 1424
Additional information on 3-Bromo-4-hydroxybenzaldehyde
3-Bromo-4-hydroxybenzaldehyde (CAS No. 2973-78-6): An Overview of Its Properties, Applications, and Recent Research
3-Bromo-4-hydroxybenzaldehyde (CAS No. 2973-78-6) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique molecular structure, which includes a bromine atom and a hydroxyl group attached to a benzaldehyde framework. The combination of these functional groups imparts distinct chemical properties and reactivity, making it a valuable building block in various synthetic pathways.
The molecular formula of 3-Bromo-4-hydroxybenzaldehyde is C7H5BrO2, and its molecular weight is approximately 195.02 g/mol. The compound exists as a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its melting point is around 115-117°C, which is an important physical property for handling and storage.
In the realm of organic synthesis, 3-Bromo-4-hydroxybenzaldehyde serves as a key intermediate in the preparation of more complex molecules. Its bromine atom can be readily substituted or eliminated to form a variety of derivatives, while the hydroxyl group can participate in condensation reactions, esterifications, and other transformations. These properties make it an attractive starting material for the synthesis of natural products, pharmaceuticals, and functional materials.
Recent research has highlighted the potential applications of 3-Bromo-4-hydroxybenzaldehyde in medicinal chemistry. For instance, studies have shown that derivatives of this compound exhibit promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. One notable example is the use of 3-Bromo-4-hydroxybenzaldehyde-derived compounds in the development of selective inhibitors for specific enzymes involved in disease pathways.
A study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis and evaluation of a series of 3-Bromo-4-hydroxybenzaldehyde-based compounds as potential inhibitors of protein kinases. The researchers found that several derivatives demonstrated high potency and selectivity against specific kinases implicated in cancer progression. This work underscores the potential of 3-Bromo-4-hydroxybenzaldehyde as a lead compound for drug discovery efforts targeting kinases.
Beyond medicinal chemistry, 3-Bromo-4-hydroxybenzaldehyde has also found applications in materials science. Its ability to undergo various chemical transformations makes it a useful precursor for the synthesis of functional polymers and other advanced materials. For example, researchers have explored the use of 3-Bromo-4-hydroxybenzaldehyde-derived monomers in the preparation of conjugated polymers with tunable electronic properties. These polymers have potential applications in organic electronics, such as organic photovoltaics and light-emitting diodes (OLEDs).
In addition to its synthetic utility, 3-Bromo-4-hydroxybenzaldehyde has been studied for its environmental impact. A recent study published in Environmental Science & Technology investigated the biodegradability and toxicity of this compound. The results indicated that while 3-Bromo-4-hydroxybenzaldehyde is not highly toxic to aquatic organisms at low concentrations, its biodegradability is moderate under standard conditions. This information is crucial for assessing the environmental safety of processes involving this compound.
The synthesis of 3-Bromo-4-hydroxybenzaldehyde can be achieved through various routes, depending on the desired purity and scale. One common method involves the bromination of 4-hydroxybenzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent. Another approach involves the hydrolysis of 3-bromo-4-methoxybenzaldehyde followed by demethylation to yield the desired product. These synthetic methods are well-documented in the literature and can be adapted to meet specific requirements.
In conclusion, 3-Bromo-4-hydroxybenzaldehyde (CAS No. 2973-78-6) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical properties make it an invaluable building block for the development of novel molecules with diverse functionalities. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.
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